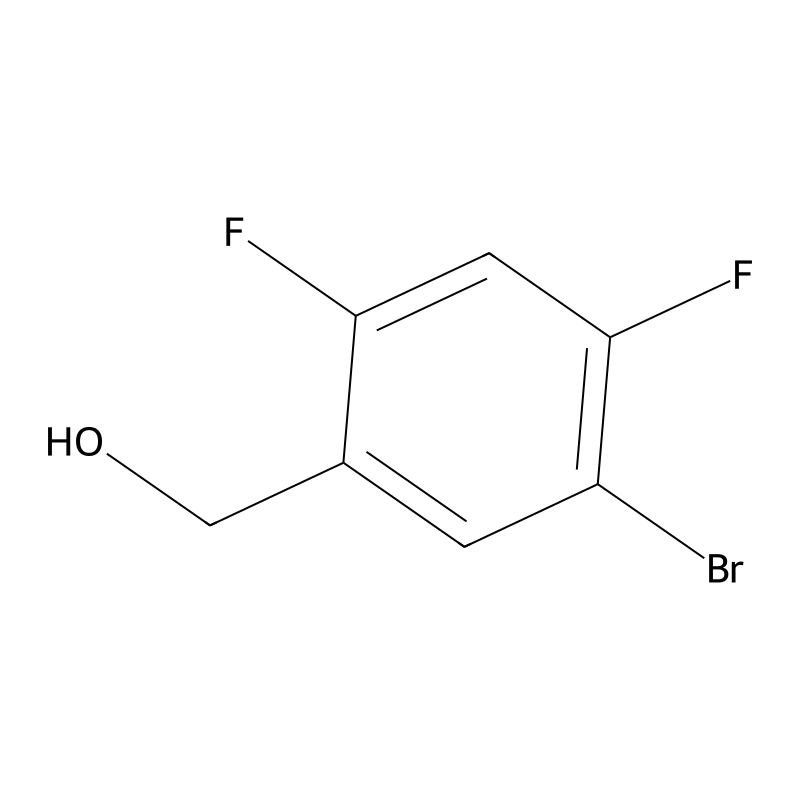(5-Bromo-2,4-difluorophenyl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of (5-Bromo-2,4-difluorophenyl)methanol
To a solution of 5-bromo-2, 4-difluoro-benzoic acid (45.2 g, 190 mmol) in anhydrous THF (500 mL) cooled in an ice-bath was added (CH3)2S.BH3 (57 mL, 570 mmol). The resulting mixture was allowed to stir at room temperature overnight. Then methanol (500 mL) was carefully added to quench the reaction, and the mixture was stirred at 60℃ for 1 h. The mixture was then acidified with HCl (1N) to pH5 and extracted with EtOAc twice. The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated. The resulting residue was purified via silica gel chromatography (PE/EtOAc8/1) to give the title compound .
(5-Bromo-2,4-difluorophenyl)methanol is an organic compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, along with a hydroxymethyl group. Its molecular formula is , and it has a molecular weight of approximately 221.03 g/mol. The compound is notable for its potential applications in pharmaceuticals and material science due to its unique structural features, which influence its reactivity and biological activity.
- Nucleophilic Substitution: The bromine atom is susceptible to nucleophilic attack, allowing for substitution reactions with various nucleophiles, such as amines or alcohols.
- Dehydration: Under certain conditions, the compound may undergo dehydration to form an alkene .
- Condensation Reactions: The hydroxymethyl group can participate in condensation reactions with carbonyl compounds to form more complex structures .
Several methods exist for synthesizing (5-Bromo-2,4-difluorophenyl)methanol:
- Bromination of 2,4-Difluorophenol: This method involves the bromination of 2,4-difluorophenol using bromine in a suitable solvent, followed by reduction to yield the alcohol.
- Fluorination Techniques: The use of fluorinating agents can introduce fluorine atoms at specific positions on the phenyl ring before performing bromination.
- Hydroxymethylation: This process involves treating the brominated compound with formaldehyde in the presence of an acid catalyst to introduce the hydroxymethyl group .
(5-Bromo-2,4-difluorophenyl)methanol has potential applications in various fields:
- Pharmaceuticals: Its unique structure may lead to the development of new drugs with enhanced efficacy.
- Material Science: The compound could be used in the synthesis of advanced materials due to its reactive functional groups.
- Agricultural Chemicals: Similar compounds have been explored for use as agrochemicals or pesticides.
Several compounds share structural similarities with (5-Bromo-2,4-difluorophenyl)methanol. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (4-Bromo-2,6-difluorophenyl)methanol | C7H6BrF2O | Different positional isomer affecting reactivity |
| (3-Bromo-2,6-difluorophenyl)methanol | C7H6BrF2O | Another isomer with distinct properties |
| (5-Bromo-2-fluorophenyl)methanol | C7H6BrF1O | Fewer fluorine atoms; different biological activity potential |
| (4-Bromo-2-fluorophenyl)methanol | C7H6BrF1O | Different substitution pattern influencing reactivity |








